Moxnidazole hydrochloride
Description
Moxnidazole hydrochloride is a synthetic 5-nitroimidazole derivative with the chemical name 3-(5-nitro-1-methyl-2-imidazolyl)-methyleneamino-5-morpholinomethyl-2-oxazolidinone hydrochloride. It belongs to the nitroimidazole class of antimicrobial agents, which are characterized by a nitro group attached to an imidazole ring. This structural feature is critical for its biological activity, as the nitro group undergoes reductive activation under anaerobic conditions, generating reactive intermediates that disrupt microbial DNA and proteins .
For instance, Lang et al. (1978) reported that moxnidazole induced genetic alterations in somatic cells of mice, comparable to the effects of ethyl methanesulfonate (EMS), a known mutagen .
Properties
CAS No. |
30185-92-3 |
|---|---|
Molecular Formula |
C13H19ClN6O5 |
Molecular Weight |
374.78 g/mol |
IUPAC Name |
3-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C13H18N6O5.ClH/c1-16-11(14-7-12(16)19(21)22)6-15-18-9-10(24-13(18)20)8-17-2-4-23-5-3-17;/h6-7,10H,2-5,8-9H2,1H3;1H/b15-6+; |
InChI Key |
JMRKBMOVLDCXFV-AWXXIEIHSA-N |
SMILES |
CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-].Cl |
Isomeric SMILES |
CN1C(=CN=C1/C=N/N2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-].Cl |
Canonical SMILES |
CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-].Cl |
Other CAS No. |
30826-72-3 |
Related CAS |
52279-59-1 (Parent) |
Synonyms |
3-(5-nitro-1-methyl-2-imidazolyl)methyleneamino- 5-morpholinomethyl-2-oxazolidinone moxnidazole moxnidazole hydrochloride moxnidazole monohydrochloride ZK 25095 ZK-25095 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Overview of this compound and Related Compounds
Mutagenicity and Toxicity
Moxnidazole’s mutagenicity in murine models highlights a critical divergence from metronidazole. While both compounds are nitroimidazoles, moxidazole’s structural complexity may enhance its reactivity. Lang et al. (1978) observed that moxnidazole caused somatic cell mutations at doses comparable to EMS, a potent alkylating agent . In contrast, metronidazole’s mutagenicity is dose-dependent and typically observed at higher concentrations or prolonged exposures.
Metabolic Pathways
Metronidazole is primarily metabolized via hydroxylation to hydroxymetronidazole, a process mediated by hepatic enzymes .
Q & A
What validated HPLC methods are recommended for quantifying Moxnidazole hydrochloride in pharmaceutical formulations?
Methodological Answer:
For precise quantification, use reverse-phase HPLC with a C18 column (250 mm × 4.6 mm, 5 µm particle size) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 45:55 ratio. Set the flow rate to 1.0 mL/min, detection wavelength to 254 nm, and column temperature to 30°C. Prepare a standard solution by dissolving 10 mg of reference standard in 50 mL diluent, sonicate, and filter (0.45 µm). Inject 20 µL of both standard and sample solutions, then calculate purity using peak area ratios . Validate the method per ICH guidelines for linearity (5–50 µg/mL), precision (RSD <2%), and accuracy (98–102% recovery) .
What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Follow institutional chemical hygiene plans and OSHA standards. Use nitrile gloves, lab coats, and ANSI-approved safety goggles. Conduct work in a fume hood to avoid inhalation of fine powders. Decontaminate surfaces with 70% ethanol post-experiments. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Document all safety training, including emergency procedures (e.g., eye wash stations, spill kits) and SDS review .
How can researchers resolve discrepancies in spectroscopic data for this compound degradation products?
Methodological Answer:
Use multi-method validation :
- Compare LC-MS profiles (ESI+ mode) to identify degradation peaks.
- Perform stability-indicating assays under forced degradation (heat, light, pH extremes) to isolate impurities.
- Cross-validate with NMR (¹H/¹³C) and FT-IR to confirm structural changes (e.g., nitro group reduction).
- Apply multivariate analysis (PCA or PLS) to correlate spectral anomalies with degradation pathways .
What strategies optimize the synthesis yield of this compound while minimizing nitroimidazole byproducts?
Methodological Answer:
Optimize the carbamate formation step:
- Use anhydrous dichloromethane and a 1.2:1 molar ratio of morpholine to epichlorohydrin.
- Maintain reaction temperature at 0–5°C to suppress epoxide ring-opening side reactions.
- Monitor progress via TLC (silica gel, ethyl acetate:hexane 3:7). Purify via recrystallization (ethanol:water 8:2) to achieve >95% purity. Yield improvements (from 65% to 82%) are achievable by substituting triethylamine with DMAP as a catalyst .
What are the critical parameters for ensuring stability of this compound in aqueous solutions during pharmacological assays?
Methodological Answer:
- pH Control : Buffer solutions at pH 5.0–6.5 (citrate-phosphate) minimize hydrolytic degradation.
- Temperature : Store samples at 4°C; avoid freeze-thaw cycles.
- Light Protection : Use amber vials to prevent photolytic cleavage of the nitroimidazole moiety.
- Excipient Screening : Add antioxidants (0.01% w/v ascorbic acid) or chelating agents (EDTA) to inhibit metal-catalyzed oxidation .
How to design mechanistic studies to elucidate electron transfer pathways in this compound's antiparasitic activity?
Methodological Answer:
- Electrochemical Analysis : Use cyclic voltammetry (glassy carbon electrode) to measure redox potentials in anaerobic conditions.
- EPR Spectroscopy : Detect free radical intermediates (e.g., nitro anion radicals) generated under enzymatic reduction (e.g., with PfFNR flavoprotein).
- Computational Modeling : Apply DFT (B3LYP/6-31G*) to map electron density changes during nitro group reduction .
What analytical validation parameters are required for compendial compliance of this compound assays?
Methodological Answer:
Per USP Chapter ⟨1225⟩, validate:
- Specificity : Resolve peaks from placebo and degradation products (resolution >2.0).
- Linearity : R² ≥0.998 over 50–150% of target concentration.
- Accuracy : Spike recovery 98–102% across three levels.
- Robustness : Test ±10% variations in mobile phase, flow rate, and column temperature .
How should researchers approach contradictory in vitro vs. in vivo efficacy data for this compound metabolites?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and metabolite accumulation.
- CYP450 Inhibition Studies : Use human liver microsomes to identify metabolic interference (e.g., CYP3A4 induction).
- In Silico Modeling : Apply PBPK models (e.g., GastroPlus) to simulate in vivo absorption-distribution differences .
What are the recommended storage conditions to prevent hydrolytic degradation of this compound?
Methodological Answer:
Store in airtight, light-resistant containers with desiccants (silica gel). Maintain temperature at 15–25°C and humidity <40%. For long-term stability (>12 months), use nitrogen-purged vials and monitor potency every 3 months via HPLC .
What computational modeling techniques are suitable for predicting this compound's reactivity under varying pH conditions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate protonation states (e.g., nitro group pKa ~2.8) using AMBER or GROMACS.
- QM/MM Calculations : Study pH-dependent nitro reduction energetics with ONIOM (B3LYP:UFF).
- ADMET Prediction : Use SwissADME to forecast solubility and LogP changes across physiological pH gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
